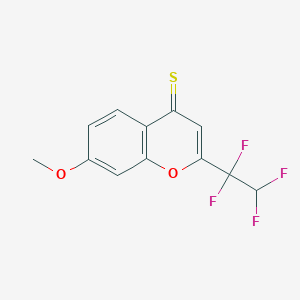

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione

Description

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione (C₁₂H₈F₄O₂S; molecular mass: 292.25 g/mol) is a fluorinated thiocoumarin derivative characterized by a methoxy group at position 7, a 1,1,2,2-tetrafluoroethyl substituent at position 2, and a thione (C=S) group at position 4 of the chromene scaffold . The tetrafluoroethyl group introduces strong electron-withdrawing effects, while the thione moiety enhances hydrogen-bonding capabilities compared to its ketone (C=O) analogues. This compound is of interest in materials science and medicinal chemistry due to its unique electronic and physicochemical properties.

Properties

Molecular Formula |

C12H8F4O2S |

|---|---|

Molecular Weight |

292.25 g/mol |

IUPAC Name |

7-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromene-4-thione |

InChI |

InChI=1S/C12H8F4O2S/c1-17-6-2-3-7-8(4-6)18-10(5-9(7)19)12(15,16)11(13)14/h2-5,11H,1H3 |

InChI Key |

PDXCWXNABCKODG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=S)C=C(O2)C(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable chromene derivative.

Methoxylation: Introduction of the methoxy group at the 7th position using methanol and a suitable catalyst.

Tetrafluoroethylation: The tetrafluoroethyl group is introduced at the 2nd position using tetrafluoroethylene and a catalyst under controlled conditions.

Thionation: The final step involves the conversion of the carbonyl group at the 4th position to a thione group using a thionating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Substituent Effects: The tetrafluoroethyl group in the target compound enhances hydrophobicity (log P ~2.18 inferred from similar fluorinated ethers ) compared to phenyl or methyl substituents.

- Thione vs. Ketone : Replacing the 4-ketone (C=O) with a thione (C=S), as seen in 4,7-dimethyl-2H-chromen-2-thione , reduces hydrogen-bond acceptor strength (S vs. O) but improves stability against oxidation.

Physicochemical and Electronic Properties

Hydrogen Bonding and Crystal Packing

- The thione group in the target compound participates in hydrogen-bonding networks, as demonstrated in analogues like 7-methoxy-2-phenyl-4H-chromene-4-thione . However, fluorinated substituents may disrupt these interactions due to their hydrophobic nature, leading to distinct crystal-packing motifs .

- Comparative vibrational spectroscopy (FTIR/Raman) of 4,7-dimethyl-2H-chromen-2-thione vs. its ketone counterpart reveals redshifted C=S stretching modes (~1200 cm⁻¹) compared to C=O (~1700 cm⁻¹), indicating weaker bond strength .

Electronic Spectra and Reactivity

- Time-dependent DFT studies on thiocoumarins show that the C=S group lowers the HOMO-LUMO gap compared to C=O analogues, enhancing UV absorption in the visible range . This property is critical for applications in photodynamic therapy or optoelectronics.

Biological Activity

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a methoxy group and a tetrafluoroethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- IUPAC Name : 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione

- Molecular Formula : C12H9F4O2S

- Molecular Weight : 304.26 g/mol

- Appearance : White to yellow powder or crystals

- Purity : Typically ≥ 97%

The biological activity of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is primarily attributed to its ability to interact with various biological targets. Notably:

- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways such as lipoxygenases (LOX) and cyclooxygenases (COX). These enzymes play a significant role in the synthesis of pro-inflammatory mediators.

- Antioxidant Activity : The presence of the methoxy group enhances the electron-donating ability of the molecule, contributing to its free radical scavenging capabilities.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through enzyme inhibition assays. The results are presented in Table 2.

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis."The compound's ability to induce apoptosis was significant at concentrations above 10 µM."

-

Case Study on Anti-inflammatory Effects :

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6."The reduction in cytokine levels suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.